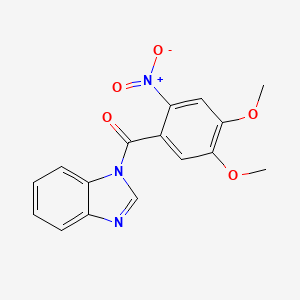

![molecular formula C17H12N4O3 B5551180 1-(4-甲氧基-3-硝基苯基)[1,2,4]三唑并[4,3-a]喹啉](/img/structure/B5551180.png)

1-(4-甲氧基-3-硝基苯基)[1,2,4]三唑并[4,3-a]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

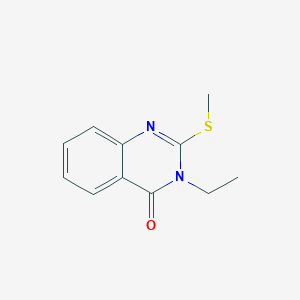

Triazoloquinoline derivatives, including "1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline", are notable for their potential in medicinal chemistry, particularly as adenosine receptor antagonists. These compounds are part of extensive studies aiming to develop new therapeutic agents with high potency and selectivity.

Synthesis Analysis

The synthesis of triazoloquinoline derivatives typically involves multi-step organic reactions starting from nitrophenyl precursors. For example, Catarzi, Colotta, Varano, and their colleagues (2005) detailed the synthesis of 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives, which share a similar structural framework with the compound of interest. These processes often involve cyclization, hydrolysis, and decarboxylation steps to achieve the desired triazoloquinoline core (Catarzi et al., 2005).

Molecular Structure Analysis

The molecular structure of triazoloquinoline derivatives is characterized by a fused triazole and quinoline ring system. This unique structure is crucial for their biological activity, particularly their interaction with adenosine receptors. Studies by Catarzi, Colotta, Varano, and others have elucidated the steric and electrostatic requirements for the anchoring of these derivatives at the receptor recognition site, providing insights into the molecular basis of their action (Catarzi et al., 2005).

科学研究应用

合成和结构研究

1-(4-甲氧基-3-硝基苯基)[1,2,4]三唑并[4,3-a]喹啉是一种属于三环杂芳族体系的化合物。对这些化合物的研究促进了其合成方法的发展,以令人满意的产率提供了关键的中间体。这些方法涉及环化、水解、脱羧、还原和脱氢过程,以生成标题化合物。这些合成途径对于生产用于进一步生物学评估和结构研究的化合物至关重要 (Catarzi 等,1992; Catarzi 等,1993).

药理应用

大量研究集中在三唑并喹啉衍生物的药理应用上,特别是作为腺苷受体拮抗剂。这些化合物已被探索用于治疗各种疾病的潜力,重点是它们与人 A3 腺苷受体 (hA3 AR) 选择性相互作用的能力。结构修饰,例如酰基残基和各种取代基的引入,表明这些衍生物可以是强效和选择性的 hA3 AR 拮抗剂。这项研究突出了三唑并喹啉衍生物在药物开发中的治疗潜力 (Lenzi 等,2006; Catarzi 等,2005).

抗癌活性

对 1,2,4-三唑并[4,3-a]-喹啉衍生物的研究也扩展到肿瘤学领域。这些化合物具有不同的结构要求,以探索其抗癌活性。一些衍生物对人神经母细胞瘤和结肠癌细胞系显示出显着的细胞毒性,为进一步研究其作为抗癌剂的潜力奠定了基础 (Reddy 等,2015; Zheng 等,2015).

属性

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c1-24-15-8-6-12(10-14(15)21(22)23)17-19-18-16-9-7-11-4-2-3-5-13(11)20(16)17/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMQOUKGCSAUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)